3,5-Difluoro-2'-iodobenzophenone
Description
Overview of Substituted Benzophenones as Versatile Synthons
Substituted benzophenones are highly versatile building blocks, or synthons, in organic chemistry. wikipedia.orgnih.gov Their utility stems from the reactivity of the ketone functional group and the potential for functionalization of the two flanking aryl rings. The benzophenone (B1666685) core is found in numerous natural products and synthetic molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net The parent compound, benzophenone, is a well-studied molecule known for its applications in photochemistry and as a photoinitiator. acs.orgspecialchem.comnih.gov The ability to introduce various substituents onto the phenyl rings allows for the fine-tuning of the molecule's steric and electronic properties, making substituted benzophenones key intermediates in the synthesis of complex organic molecules, including pharmaceuticals and polymers. wikipedia.orgazom.comwaseda.jp
Strategic Importance of Fluorine and Iodine Substituents in Aromatic Frameworks
The introduction of fluorine and iodine atoms into aromatic frameworks is a strategic decision in molecular design, imparting unique and often beneficial properties to the resulting compounds.
Iodine: Iodine, in contrast, is the largest and least electronegative of the common halogens. Its significance in organic synthesis lies in its ability to serve as a versatile synthetic handle. niscpr.res.inrsc.orgresearchgate.netmdpi.com The carbon-iodine bond is relatively weak, making iodinated aromatic compounds excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures. Hypervalent iodine reagents have also gained prominence as powerful and environmentally benign oxidizing agents in organic synthesis. numberanalytics.com
Current Research Frontiers in Polyhalogenated Aromatic Ketones
Polyhalogenated aromatic ketones, a class that includes 3,5-Difluoro-2'-iodobenzophenone, represent a frontier in chemical research. These molecules, bearing multiple halogen atoms, often exhibit unique properties and reactivity patterns. Research in this area is driven by the quest for new materials with tailored properties and for novel bioactive compounds. The study of polyhalogenated aromatic hydrocarbons, a broader class of compounds, is ongoing, with a focus on understanding their environmental impact and toxicological profiles. mdpi.com The development of synthetic methodologies to selectively introduce different halogens at specific positions on the aromatic rings is a key area of investigation. google.com Furthermore, the unique electronic and steric environments created by multiple halogen substituents can lead to unexpected chemical reactivity and the discovery of novel transformations. The induction of aldo-keto reductases by polycyclic aromatic hydrocarbons is an area of active research with implications for understanding the metabolic activation of these compounds. nih.gov
While detailed research findings on this compound are not widely available in the public domain, indicating its status as a specialized research chemical, its structure suggests significant potential as a building block in several areas of chemical synthesis. The combination of two fluorine atoms and an iodine atom on the benzophenone framework makes it a highly functionalized and intriguing target for synthetic exploration.
Hypothetical Data for this compound
Due to the limited availability of public data for this specific compound, the following table presents predicted or hypothetical data based on the properties of structurally related compounds.
| Property | Value |
| Molecular Formula | C₁₃H₇F₂IO |
| Molecular Weight | 356.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
Detailed Research Findings
Specific research findings for this compound are scarce. However, based on its structure, we can infer its potential utility and the likely focus of research involving this compound.
The primary research interest in this compound would likely be as a versatile intermediate in the synthesis of more complex molecules. The presence of the iodine atom on one of the phenyl rings makes it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents at the 2'-position, leading to a diverse library of novel benzophenone derivatives.
The two fluorine atoms on the other phenyl ring would serve to modulate the electronic properties of the molecule and could enhance the biological activity or material properties of the final products. For instance, in medicinal chemistry, these fluorine atoms could improve metabolic stability and binding affinity to biological targets. In materials science, the fluorine atoms could influence properties such as thermal stability, and liquid crystal behavior.
The synthesis of this compound itself would likely involve a multi-step process. One possible route could be a Friedel-Crafts acylation between 3,5-difluorobenzoyl chloride and 2-iodoanisole, followed by demethylation. Alternatively, a Suzuki or other cross-coupling reaction between a suitable derivative of 3,5-difluorobenzophenone (B68835) and an iodinated aromatic partner could be envisioned.
Structure
3D Structure
Properties
IUPAC Name |
(3,5-difluorophenyl)-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2IO/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGJTTYRAWEATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,5 Difluoro 2 Iodobenzophenone
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 3,5-difluoro-2'-iodobenzophenone reveals several plausible disconnection points. The most logical and common disconnection is at the carbonyl-aryl bond, which forms the benzophenone (B1666685) core. This leads to two primary synthetic strategies:
Friedel-Crafts Acylation Approach: This involves disconnecting one of the bonds to the carbonyl carbon, leading to a 3,5-difluorobenzoyl derivative (an acyl halide or anhydride) and an iodinated aromatic ring (iodobenzene). The forward reaction would be a Friedel-Crafts acylation.
Cross-Coupling Approach: Modern synthetic methods allow for the formation of the ketone via a palladium-catalyzed cross-coupling reaction. This could involve the coupling of a 3,5-difluorophenyl organometallic reagent with a 2-iodobenzoyl derivative, or conversely, a 2-iodophenyl organometallic species with a 3,5-difluorobenzoyl halide. Another powerful variant is the carbonylative cross-coupling, which brings together a 3,5-difluorophenyl halide and a 2-iodophenyl halide in the presence of carbon monoxide. chemrxiv.org
A third, less direct approach, involves the disconnection of the C=O bond itself, which would derive from the oxidation of a corresponding diarylmethane precursor, 3,5-difluoro-2'-iododiphenylmethane.
For the purpose of this article, we will focus on the more direct acylation and coupling strategies, which are prevalent in the synthesis of complex benzophenones.
Precursor Synthesis and Halogenation Strategies
The successful synthesis of this compound is critically dependent on the efficient preparation of its halogenated precursors.
Synthesis of Fluorinated Benzoic Acid Derivatives
The 3,5-difluorobenzoyl moiety is typically derived from 3,5-difluorobenzoic acid. This precursor can be synthesized through various routes. One common method starts from 1,3,5-trichlorobenzene, which can be converted to 3,5-difluorochlorobenzene via halogen exchange with an alkali metal fluoride (B91410). The chlorobenzene (B131634) is then converted to 3,5-difluoroaniline, which can undergo further reactions to yield the desired benzoic acid. princeton.edu Another approach involves the direct oxidation of a corresponding aldehyde. For instance, diphenyl diselenide can catalyze the oxidation of 3,5-difluorobenzaldehyde (B1330607) with hydrogen peroxide in water, offering a green chemistry pathway to 3,5-difluorobenzoic acid. nih.gov
| Starting Material | Reagents | Product | Yield | Reference |
| 3,5-Difluorobenzaldehyde | Diphenyl diselenide, H₂O₂ | 3,5-Difluorobenzoic acid | High | nih.gov |
| 1,3,5-Trichlorobenzene | Alkali metal fluoride, then multistep | 3,5-Difluorobenzoic acid | Moderate | princeton.edu |
Synthesis of Iodinated Phenyl Precursors
The 2-iodophenyl precursor can be synthesized through several established methods. A straightforward approach is the Sandmeyer reaction on 2-aminobenzoic acid (anthranilic acid) or its derivatives, which will be discussed in more detail in section 2.2.4.1. Alternatively, direct iodination of benzene (B151609) or substituted benzenes can be achieved, although controlling regioselectivity to obtain the ortho-isomer can be challenging. For instance, the reaction of 1,2-diiodobenzene (B1346971) with indole (B1671886) in the presence of a copper catalyst can yield 1-(2-iodophenyl)-1H-indoles, demonstrating a method for creating a C-N bond with an iodinated phenyl group. nih.gov The synthesis of 2-iodophenyl trifluoromethanesulfonates has also been reported as a route to superior aryne precursors, which highlights the versatility of ortho-iodinated phenyl compounds in organic synthesis. figshare.com
Regioselective Introduction of Fluorine Atoms onto Aromatic Rings
The introduction of fluorine atoms onto an aromatic ring with high regioselectivity is a cornerstone of organofluorine chemistry, owing to the significant impact of fluorine on the biological and chemical properties of molecules. wikipedia.orgelsevierpure.com
Electrophilic Fluorination: This is a common method that utilizes electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. chemicalbook.com The regioselectivity is governed by the electronic properties of the substrate; electron-donating groups direct the fluorine to ortho and para positions, while electron-withdrawing groups direct it to the meta position. Transition metal catalysis, often with palladium, can achieve C-H fluorination with high regioselectivity, often directed by a functional group on the substrate. chemicalbook.com
Nucleophilic Aromatic Substitution (SNAr): In this method, a good leaving group (like a nitro or chloro group) on an activated aromatic ring is displaced by a fluoride ion (e.g., from KF or CsF). The ring must be activated by electron-withdrawing groups. For example, 4,4'-dinitro-[3,3'-bi(1,2,5-oxadiazole)] 2,2'-dioxide reacts with tetrabutylammonium (B224687) fluoride to selectively give the difluoro-substituted product. chemrevlett.com
The synthesis of 3,5-difluorobenzoic acid often relies on starting materials where the fluorine atoms are already in place, such as 1,3,5-trifluorobenzene, sidestepping the challenge of regioselective fluorination of a benzoic acid derivative. princeton.edu
Regioselective Introduction of Iodine Atoms onto Aromatic Rings
The regioselective introduction of iodine is crucial for preparing the 2-iodophenyl precursor.
Direct Electrophilic Iodination: Reagents like N-iodosuccinimide (NIS) or molecular iodine (I₂) activated by an oxidizing agent or a Lewis acid can iodinate aromatic rings. youtube.comresearchgate.net The regioselectivity is directed by the existing substituents on the ring. For activated rings like phenols, anisoles, and anilines, iodination is highly efficient and often para-selective. youtube.com For less activated rings, harsher conditions may be required, and mixtures of isomers are common.
Metal-Assisted Iodination: Silver salts like Ag₂SO₄ can be used with I₂ to iodinate chlorinated aromatic compounds with specific regioselectivity. youtube.comresearchgate.net
The most reliable method for the regioselective synthesis of aryl iodides is the Sandmeyer-type reaction, which involves the diazotization of an aromatic amine followed by substitution with iodide. chemrxiv.org This pathway is particularly useful for introducing iodine at a specific position that might be inaccessible through direct iodination.
The process begins with the treatment of a primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with an iodide salt, most commonly potassium iodide (KI), to displace the diazonium group (N₂) and introduce the iodine atom onto the ring. chemrxiv.org
For the synthesis of a 2-iodophenyl precursor, one would start with a 2-substituted aniline. For example, 2-aminobenzoic acid could be converted to 2-iodobenzoic acid. This method offers excellent regiocontrol, as the position of the iodine is determined by the position of the initial amino group. libretexts.org
| Amine Precursor | Reagents | Product | Key Feature | Reference |
| Aromatic Amines | NaNO₂, H⁺, then KI | Iodoarenes | High regioselectivity | chemrxiv.org |
| 2-Amino-4-chloro-3,5-difluorobenzoic acid | NaNO₂, HCl, then CuCl | 2,4-Dichloro-3,5-difluorobenzoic acid | Diazotization-chlorination | libretexts.org |
| 2-(4-Aminophenyl)-propionic acid | NaNO₂, HCl, then KI | 2-(4-Iodophenyl)-propionic acid | One-pot diazotization-iodination |
This table illustrates the versatility of the diazotization reaction for introducing various halogens, with the choice of the subsequent reagent (e.g., KI for iodination, CuCl for chlorination) determining the final product.
Metal-Catalyzed Iodination Reactions
Direct iodination of an aromatic C-H bond on a pre-formed 3,5-difluorobenzophenone (B68835) skeleton presents a potential, though challenging, route to the target molecule. This approach falls under the broader category of electrophilic aromatic substitution. The reactivity of iodine itself is often insufficient for direct reaction with deactivated or moderately activated aromatic rings, necessitating the use of an oxidizing agent or a catalyst to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I+). olemiss.edu
Metal catalysts can play a crucial role in facilitating this transformation. Various systems have been developed to enhance the efficiency and selectivity of aromatic iodination. For instance, reactions can employ iodine monochloride (ICl) in the presence of a catalytic amount of a Lewis acid like ferrocenium (B1229745) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate to achieve iodination of aromatic compounds. researchgate.net Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), can also be used in conjunction with molecular iodine. olemiss.edu In this system, the silver salt assists in generating the electrophilic iodine species. olemiss.edu
For the synthesis of this compound from 3,5-difluorobenzophenone, the key challenge would be directing the iodine to the ortho-position of the unsubstituted phenyl ring. The 3,5-difluorophenyl group is strongly electron-withdrawing, which deactivates the entire molecule to electrophilic attack. However, the unsubstituted ring is comparatively more electron-rich and would be the site of iodination. Directing the substitution specifically to the C2' position over the other available positions (C3', C4', C5', C6') would likely require directing-group strategies, which are beyond the scope of a simple catalytic iodination.
Table 1: Representative Components for Metal-Catalyzed Iodination
| Component | Example | Function |
|---|---|---|
| Substrate | 3,5-Difluorobenzophenone | Aromatic precursor |
| Iodine Source | Molecular Iodine (I₂), Iodine Monochloride (ICl) | Provides iodine atom |
| Catalyst/Mediator | Silver Sulfate (Ag₂SO₄), Ferric Nitrate (Fe(NO₃)₃) researchgate.net | Activates iodine source |
| Solvent | Dichloromethane, Acetonitrile | Reaction medium |
Carbon-Carbon Bond Forming Reactions for Benzophenone Core Construction
A more convergent and widely practiced approach to synthesizing complex benzophenones involves constructing the diaryl ketone framework through carbon-carbon bond formation. These methods offer greater control over the final substitution pattern by joining two specifically functionalized aromatic rings.
Friedel-Crafts Acylation Approaches with Halogenated Substrates
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of ketones by reacting an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. wikipedia.orgorganic-chemistry.org To synthesize this compound, this reaction would involve the acylation of iodobenzene (B50100) with 3,5-difluorobenzoyl chloride.
The reaction mechanism initiates with the Lewis acid (e.g., aluminum trichloride, AlCl₃) coordinating to the chlorine atom of the acyl chloride, forming a highly electrophilic acylium ion. youtube.com This electrophile is then attacked by the electron-rich aromatic ring of iodobenzene. libretexts.org A subsequent deprotonation step restores aromaticity and yields the final ketone product. youtube.com A stoichiometric amount of the Lewis acid is generally required because it complexes with the product ketone. wikipedia.orgorganic-chemistry.org
A significant challenge in this specific synthesis is the deactivating nature of the iodine substituent on the iodobenzene ring. Halogens are deactivating groups in electrophilic aromatic substitution, which can lead to slower reaction rates and may require harsher conditions.
Table 2: Key Reagents for Friedel-Crafts Acylation
| Reagent Type | Specific Compound | Role in Reaction |
|---|---|---|
| Aromatic Substrate | Iodobenzene | Nucleophile, provides the 2-iodophenyl moiety |
| Acylating Agent | 3,5-Difluorobenzoyl chloride | Electrophile precursor, provides the 3,5-difluorobenzoyl moiety |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | Generates the acylium ion electrophile masterorganicchemistry.com |
| Solvent | Dichloromethane (DCM), Carbon Disulfide (CS₂) | Inert reaction medium |
Transition-Metal-Catalyzed Cross-Coupling Strategies
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and functional group tolerance. These methods provide powerful alternatives to classical reactions like Friedel-Crafts acylation.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org It is widely used for the synthesis of biaryls and other conjugated systems due to its mild reaction conditions and the low toxicity of the boron reagents. nih.gov
A plausible Suzuki route to this compound would involve the coupling of a 2-iodobenzoyl chloride with (3,5-difluorophenyl)boronic acid . The catalytic cycle generally involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. libretexts.org
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that requires a base. libretexts.org
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst. libretexts.org
The choice of ligand for the palladium catalyst is critical and can influence reaction efficiency and stereoselectivity. beilstein-journals.orgresearchgate.net
Table 3: Representative Components for Suzuki-Miyaura Coupling
| Component | Example | Role in Reaction |
|---|---|---|
| Aryl Halide | 2-Iodobenzoyl chloride | Electrophilic coupling partner |
| Organoboron Reagent | (3,5-Difluorophenyl)boronic acid | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |
| Base | Sodium Carbonate (Na₂CO₃), Cesium Carbonate (Cs₂CO₃) | Activates the organoboron reagent for transmetalation |
| Solvent | Toluene, Dioxane, Water mixtures | Reaction medium |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a versatile and powerful method known for its high functional group tolerance and its ability to form C-C bonds between sp², sp³, and sp carbon atoms. wikipedia.org
To construct this compound, a potential Negishi coupling strategy would be the reaction between (3,5-difluorophenyl)zinc chloride and 2-iodobenzoyl chloride . The organozinc reagent can be prepared in situ from the corresponding aryl halide. organic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. youtube.com Palladium catalysts are generally preferred for their higher yields and broader functional group tolerance, though nickel catalysts are also effective. wikipedia.org The development of specialized ligands has enabled the coupling of sterically hindered substrates, which could be relevant for this synthesis. acs.org
Table 4: Representative Components for Negishi Coupling
| Component | Example | Role in Reaction |
|---|---|---|
| Aryl Halide | 2-Iodobenzoyl chloride | Electrophilic coupling partner |
| Organozinc Reagent | (3,5-Difluorophenyl)zinc chloride | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₄, Ni(acac)₂ wikipedia.org | Catalyzes the C-C bond formation |
| Solvent | Tetrahydrofuran (B95107) (THF), N-Methyl-2-pyrrolidone (NMP) | Reaction medium |
The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (an organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. wikipedia.org This method is economically advantageous for synthesizing unsymmetrical biaryls as it uses readily prepared Grignard reagents directly. organic-chemistry.org
A synthetic route to this compound via Kumada coupling could involve the reaction of (3,5-difluorophenyl)magnesium bromide with 2-iodobenzoyl chloride . The reaction is catalyzed by complexes such as NiCl₂(dppe) or Pd(PPh₃)₄. The primary limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which restricts its tolerance for sensitive functional groups like esters and ketones. wikipedia.org However, in the case of coupling with an acyl chloride, the Grignard reagent can react with the carbonyl group, which can be a competing side reaction. Careful control of reaction conditions, such as low temperatures, is often necessary. researchgate.net
Table 5: Representative Components for Kumada Coupling
| Component | Example | Role in Reaction |
|---|---|---|
| Aryl Halide | 2-Iodobenzoyl chloride | Electrophilic coupling partner |
| Grignard Reagent | (3,5-Difluorophenyl)magnesium bromide | Nucleophilic coupling partner |
| Catalyst | NiCl₂(dppe), Pd(PPh₃)₄ | Catalyzes the C-C bond formation organic-chemistry.org |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Reaction medium |
Other Palladium-Catalyzed Coupling Reactions
While specific palladium-catalyzed coupling reactions for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of reactions like Suzuki, Stille, and Heck couplings provide a theoretical framework for its synthesis. These reactions typically involve the coupling of an organometallic reagent with an organic halide. For instance, a plausible Suzuki coupling approach could involve the reaction of a 3,5-difluorophenylboronic acid with 1-iodo-2-bromobenzene in the presence of a palladium catalyst and a base.
The general catalytic cycle for such palladium-catalyzed reactions involves three key steps: oxidative addition of the organic halide to the palladium(0) complex, transmetalation with the organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The choice of ligands, base, and solvent is crucial for the efficiency of these reactions.
| Coupling Reaction | Aryl Halide/Pseudohalide | Organometallic Reagent | Catalyst System (Example) |
| Suzuki Coupling | 1-Iodo-2-bromobenzene | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ |
| Stille Coupling | 1-Iodo-2-bromobenzene | (3,5-Difluorophenyl)tributylstannane | Pd(PPh₃)₄ |
| Negishi Coupling | 1-Iodo-2-bromobenzene | (3,5-Difluorophenyl)zinc chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |
This table presents hypothetical reaction partners for the synthesis of this compound based on established palladium-catalyzed coupling methodologies.
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, present an alternative to palladium-catalyzed methods. While specific applications for the synthesis of this compound are not readily found in the literature, the general strategy would involve the coupling of a 3,5-difluorophenyl derivative with a 2-iodophenyl derivative. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts and can be promoted by the use of ligands such as phenanthroline or amino acids. A potential copper-catalyzed approach could involve the reaction of 1,3-difluorobenzene (B1663923) with 2-iodobenzoyl chloride in the presence of a copper catalyst.
Organometallic Reagent Additions to Carbonyl Compounds
The addition of organometallic reagents to carbonyl compounds is a classic and versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols, which can be subsequently oxidized to ketones.
Grignard Reagent Mediated Syntheses
A common and effective method for the synthesis of benzophenones involves the Grignard reaction. nih.gov For the preparation of this compound, this would typically involve the reaction of a Grignard reagent derived from a 3,5-difluorophenyl halide with a 2-iodobenzaldehyde (B48337) or a 2-iodobenzoyl derivative.
One plausible route involves the formation of 3,5-difluorophenylmagnesium bromide by reacting 1-bromo-3,5-difluorobenzene (B42898) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). This Grignard reagent is then reacted with 2-iodobenzaldehyde. The resulting secondary alcohol, (3,5-difluorophenyl)(2-iodophenyl)methanol, is subsequently oxidized to the desired ketone, this compound, using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. nih.gov
| Step | Reactants | Reagents/Solvents | Intermediate/Product |
| 1. Grignard Formation | 1-Bromo-3,5-difluorobenzene, Mg | Anhydrous THF | 3,5-Difluorophenylmagnesium bromide |
| 2. Grignard Addition | 3,5-Difluorophenylmagnesium bromide, 2-Iodobenzaldehyde | Anhydrous THF, then H₃O⁺ workup | (3,5-Difluorophenyl)(2-iodophenyl)methanol |
| 3. Oxidation | (3,5-Difluorophenyl)(2-iodophenyl)methanol | PCC, Dichloromethane | This compound |
This table outlines a feasible Grignard-based synthesis pathway.
Organolithium Reagent Chemistry
Organolithium reagents offer a similar, and often more reactive, alternative to Grignard reagents. The synthesis of this compound using an organolithium reagent would involve the reaction of 3,5-difluorophenyllithium with 2-iodobenzaldehyde. 3,5-Difluorophenyllithium can be prepared by the reaction of 1-bromo-3,5-difluorobenzene with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures in an anhydrous ether solvent. The subsequent reaction with 2-iodobenzaldehyde and oxidation of the resulting alcohol would follow a similar pathway to the Grignard synthesis. The high reactivity of organolithium reagents necessitates strict anhydrous conditions and inert atmospheres to prevent side reactions.
Optimization and Process Development in Synthesis
The industrial viability of any synthetic route hinges on its optimization and process development. This involves a systematic investigation of various reaction parameters to maximize yield, purity, and cost-effectiveness while ensuring safety and environmental sustainability.
Reaction Condition Screening and Optimization (e.g., solvent effects, temperature profiles)
The screening and optimization of reaction conditions are paramount for developing a robust and efficient synthesis of this compound.
Solvent Effects: The choice of solvent can significantly influence reaction rates, yields, and selectivity. For instance, in Grignard reactions, ethereal solvents like THF and diethyl ether are essential for stabilizing the Grignard reagent. In palladium-catalyzed coupling reactions, a variety of solvents such as toluene, DMF, and dioxane are commonly used, and the optimal choice depends on the specific reaction and substrates. Systematic screening of a range of solvents with varying polarities and coordinating abilities is crucial to identify the most suitable medium for the reaction.
Temperature Profiles: Temperature is a critical parameter that controls the rate of chemical reactions. For exothermic reactions like the formation of Grignard reagents, maintaining a low temperature is crucial to prevent side reactions and ensure safety. In contrast, many coupling reactions require elevated temperatures to overcome activation energy barriers. Establishing an optimal temperature profile, which may involve ramping the temperature at different stages of the reaction, can significantly improve the yield and purity of the desired product. For example, a study on a Friedel-Crafts acylation of fluorobenzene (B45895) found that a reaction temperature of 140 °C for 4 hours led to a high yield and selectivity for the para-substituted product. sioc-journal.cn While not directly for the target molecule, this highlights the importance of temperature optimization.
The following table illustrates a hypothetical optimization study for a key reaction step.
Table: Hypothetical Screening of Conditions for the Oxidation of (3,5-difluorophenyl)(2-iodophenyl)methanol
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | PCC | Dichloromethane | 25 | 4 | 75 |
| 2 | Dess-Martin Periodinane | Dichloromethane | 25 | 2 | 85 |
| 3 | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane | -78 to 25 | 3 | 90 |
| 4 | TEMPO, NaOCl | Dichloromethane/Water | 0 to 25 | 2 | 88 |
This table is a hypothetical representation of an optimization study and does not reflect actual experimental data.
Through meticulous optimization of these and other parameters, such as catalyst loading, reagent stoichiometry, and reaction time, a highly efficient and economically viable process for the synthesis of this compound can be developed.
Catalyst and Ligand Design for Enhanced Selectivity and Yield
The synthesis of this compound can be approached through several catalytic methods, with catalyst and ligand choice being critical for success. Two primary routes are the Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.
Friedel-Crafts Acylation:
In a potential Friedel-Crafts acylation approach, 3,5-difluorobenzoyl chloride would be reacted with iodobenzene. The choice of Lewis acid catalyst is paramount to prevent unwanted side reactions and control regioselectivity. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they can sometimes lead to rearrangements or dehalogenation, particularly with sensitive substrates. libretexts.orgyoutube.com More modern and milder catalysts, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), may offer better control. The use of solid acid catalysts, like zeolites, has also gained attention for their potential to enhance regioselectivity, particularly favoring the formation of the para-substituted product, which in this case would be the desired 2'-iodo isomer.
| Catalyst Type | Potential Advantages | Potential Challenges |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | High reactivity, readily available. libretexts.org | Potential for low regioselectivity, harsh reaction conditions. libretexts.orgyoutube.com |
| Solid Acids (e.g., Zeolites) | Enhanced regioselectivity, easier separation. | May require higher temperatures, potential for catalyst deactivation. |
| Antimony Pentahalides | High activity, can be activated with HF. | Corrosive nature, requires specialized handling. |
Palladium-Catalyzed Cross-Coupling:
Palladium-catalyzed cross-coupling reactions offer a versatile and highly selective alternative for the synthesis of this compound. A likely strategy would involve the Suzuki-Miyaura coupling of a 3,5-difluorophenylboronic acid with 2-iodobenzoyl chloride, or a related carbonylative coupling. The design of the palladium catalyst, specifically the choice of ligand, is crucial for achieving high yields and selectivity.
| Ligand Class | Example Ligands | Key Features for Enhanced Performance |
| Monodentate Phosphines | P(t-Bu)₃, XPhos, SPhos | Steric bulk and electron-donating properties promote catalyst activity. nih.gov |
| Bidentate Phosphines | dppf, BINAP | Chelation can stabilize the palladium center and influence selectivity. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form highly stable and active palladium complexes. |
| Pyridine-based Ligands | 3-Methyl-2-pyridone | Can accelerate cross-coupling and suppress side reactions like homo-coupling. rsc.org |
Mechanistic Studies of Reaction Pathways
Understanding the mechanistic pathways is fundamental to optimizing the synthesis of this compound.
Friedel-Crafts Acylation Mechanism:
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. libretexts.orgyoutube.com The Lewis acid catalyst activates the 3,5-difluorobenzoyl chloride to form a highly electrophilic acylium ion or a polarized complex. youtube.com This electrophile then attacks the electron-rich iodobenzene ring. The iodine atom is an ortho-, para-director, meaning the incoming acyl group will preferentially add to the positions ortho or para to the iodine. Steric hindrance from the bulky iodine atom may favor the formation of the para-acylated product. However, the precise regioselectivity will be influenced by the reaction conditions and the specific catalyst employed. A potential side reaction is the de-iodination of the starting material or product under the strongly acidic conditions.
Palladium-Catalyzed Cross-Coupling Mechanism:
The catalytic cycle of a Suzuki-Miyaura type reaction for this synthesis would involve several key steps:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the 2-iodobenzoyl chloride, forming a Pd(II) intermediate.
Transmetalation: The 3,5-difluorophenyl group is transferred from the boronic acid to the palladium center.
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final this compound product, regenerating the Pd(0) catalyst.
The electronic properties of the ligands play a critical role in each of these steps, influencing the reaction rate and the stability of the intermediates. nih.gov
Chemo- and Regioselectivity Control in Multi-Halogenated Systems
Controlling chemo- and regioselectivity is a central challenge in the synthesis of molecules like this compound.
Chemoselectivity: In a palladium-catalyzed cross-coupling, the reactivity difference between the C-F and C-I bonds is substantial. The C-I bond is significantly more reactive towards oxidative addition to palladium than the C-F bond, allowing for highly chemoselective coupling at the iodinated position.
Regioselectivity in Friedel-Crafts Acylation: The directing effects of the substituents on the iodobenzene ring are crucial. The iodine atom directs incoming electrophiles to the ortho and para positions. Due to the steric bulk of the iodine, the para position (position 4) is generally favored. However, achieving high regioselectivity for the ortho position (position 2) to form the desired 2'-iodo isomer can be challenging and may require specific catalysts or directing groups. The use of zeolites as catalysts has been shown to favor para-acylation in some systems.
Separation and Purification Protocols
The purification of this compound from reaction mixtures containing starting materials, isomers, and byproducts requires robust separation techniques.
Chromatographic Purification Techniques
High-performance liquid chromatography (HPLC) is a powerful tool for the separation and purification of halogenated benzophenone isomers.
Method Development for HPLC: The development of an effective HPLC method involves the careful selection of the stationary phase, mobile phase, and detection wavelength. For compounds like this compound, which are relatively non-polar, reversed-phase HPLC is a suitable choice.
| HPLC Parameter | Typical Selection for Halogenated Benzophenones | Rationale |
| Stationary Phase | C18, C8, Phenyl, F5 | C18 is a good starting point for non-polar compounds. sigmaaldrich.com Phenyl or F5 phases can offer alternative selectivity for aromatic and halogenated compounds. sigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients | Provides good separation for a wide range of polarities. The organic modifier content can be adjusted to optimize retention times. |
| Additives | Formic acid or trifluoroacetic acid (TFA) | Can improve peak shape, especially for acidic or basic impurities. |
| Detection | UV detection (e.g., 254 nm) | Benzophenones have strong UV absorbance, allowing for sensitive detection. |
The separation of positional isomers, such as 2'-, 3'-, and 4'-iodo isomers, can be particularly challenging. Fine-tuning the mobile phase composition and gradient profile is often necessary to achieve baseline resolution.
Crystallization and Distillation Methods
Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful crystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For halogenated aromatic ketones, a range of solvents and solvent mixtures can be explored.
Common Recrystallization Solvents for Aromatic Ketones:
| Solvent/Mixture | Polarity | Comments |
| Ethanol/Water | Polar | The compound is dissolved in hot ethanol, and water is added dropwise as an anti-solvent until turbidity is observed, followed by slow cooling. |
| Heptane (B126788)/Ethyl Acetate | Non-polar/Polar | The compound is dissolved in a minimal amount of hot ethyl acetate, and heptane is added to induce crystallization upon cooling. reddit.com |
| Toluene | Non-polar | Can be effective for aromatic compounds, but may have high solubility. |
| Methanol/Dichloromethane | Polar/Non-polar | A mixture that can be effective for a range of polarities. |
Distillation: Due to the likely high boiling point and thermal sensitivity of this compound, distillation is generally not the preferred method for purification. High temperatures required for distillation could lead to decomposition or unwanted side reactions.
Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro 2 Iodobenzophenone
Reactivity at the Carbonyl Moiety
The carbonyl group in 3,5-Difluoro-2'-iodobenzophenone serves as a prime site for a variety of chemical transformations, including nucleophilic additions, reductive processes, and oxidative modifications.
Nucleophilic Addition Reactions
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established behavior of benzophenones. Organometallic reagents, such as Grignard and organolithium compounds, are expected to add to the carbonyl carbon to form tertiary alcohols. Similarly, the Wittig reaction, employing phosphonium (B103445) ylides, would likely convert the carbonyl group into a carbon-carbon double bond. The electron-withdrawing nature of the fluorine atoms on one of the aryl rings could potentially enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to unsubstituted benzophenone (B1666685).
Reductive Transformations
The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. quora.comyoutube.comchemistrysteps.commasterorganicchemistry.comyoutube.com NaBH₄ is a milder reagent and is typically used for the selective reduction of aldehydes and ketones. quora.comyoutube.comyoutube.com LiAlH₄ is a more powerful reducing agent and can reduce a wider range of functional groups, but for the specific transformation of a ketone to an alcohol, both are suitable. quora.comchemistrysteps.commasterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.
Table 1: Potential Reductive Transformations of the Carbonyl Group
| Reagent | Product | General Reaction Conditions |
| Sodium Borohydride (NaBH₄) | (3,5-Difluorophenyl)(2'-iodophenyl)methanol | Methanol (B129727) or Ethanol, Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | (3,5-Difluorophenyl)(2'-iodophenyl)methanol | Anhydrous ether or THF, followed by aqueous workup |
It is important to note that under more forcing conditions or with specific catalytic systems, the reduction could potentially proceed further to a methylene (B1212753) group (CH₂), although this would require harsher reagents than simple hydrides.
Oxidative Cleavage and Derivatization
The carbon-carbon bond adjacent to the carbonyl group in benzophenones can be cleaved under specific oxidative conditions. While no direct studies on the oxidative cleavage of this compound are available, related transformations of diaryl ketones suggest potential pathways. Strong oxidizing agents could potentially lead to the formation of benzoic acid derivatives. For instance, under harsh conditions, the molecule could be cleaved to yield 3,5-difluorobenzoic acid and 2-iodobenzoic acid. However, such reactions often require forcing conditions and may lack selectivity. More controlled oxidative derivatizations at the carbonyl group are less common for simple benzophenones.
Transformations Involving the Aryl Halogen Substituents
The presence of both fluorine and iodine atoms on the aromatic rings opens up a diverse range of reactivity, particularly in the realm of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (S_NAr) at Fluorinated Centers
The fluorine atoms on the 3,5-difluorophenyl ring are activated towards nucleophilic aromatic substitution (S_NAr) by the electron-withdrawing effect of the adjacent carbonyl group and the other fluorine atom. This makes them susceptible to displacement by various nucleophiles.
Research on ortho-iodobenzamides has demonstrated a "directed S_NAr" reaction where the ortho-iodo group facilitates the substitution of a fluorine atom by an amine nucleophile in the presence of pyridine. rsc.org This reaction proceeds with high ortho-specificity and does not necessitate a strong electron-withdrawing group on the arene substrate. rsc.org It is plausible that this compound could undergo a similar directed S_NAr reaction. The iodine atom at the 2'-position, through a potential transient interaction, could direct an incoming nucleophile to one of the fluorine atoms on the other ring. This would offer a regioselective method for introducing new functional groups onto the difluorinated ring. The reaction would likely proceed at room temperature with a variety of amine nucleophiles. rsc.org
Table 2: Plausible Directed S_NAr Reaction
| Reactant | Nucleophile | Catalyst/Base | Potential Product(s) |
| This compound | Amine (R-NH₂) | Pyridine | (3-Amino-5-fluoro-2'-iodophenyl)(phenyl)methanone and/or (5-Amino-3-fluoro-2'-iodophenyl)(phenyl)methanone |
Further investigation is required to confirm the viability and regioselectivity of such a directed S_NAr reaction on this compound and to establish a detailed mechanistic understanding.
Influence of Ortho-Iodo Group on S_NAr Pathways
The reactivity of the 3,5-difluorophenyl ring in this compound towards nucleophilic aromatic substitution (SNAr) is significantly influenced by the electronic properties of its substituents. The two fluorine atoms are potent electron-withdrawing groups, which strongly activate the aromatic ring for attack by nucleophiles. This activation occurs because the fluorine atoms can stabilize the negative charge of the intermediate Meisenheimer complex through their inductive effects.
Metal-Catalyzed Cross-Coupling Reactions at the Iodine Position
The carbon-iodine bond at the 2'-position is the most reactive site for metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-F and C-H bonds. This allows for selective functionalization of the iodinated ring.
A variety of palladium-catalyzed reactions enable the formation of new carbon-carbon bonds at the position of the iodine atom. wiley-vch.de These methods are fundamental in synthetic organic chemistry for constructing complex molecular architectures.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This method is highly efficient for creating arylalkyne structures from this compound. rsc.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have expanded its applicability. organic-chemistry.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for vinylation and typically exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. mdpi.com The reaction follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Stille Coupling: In the Stille reaction, the aryl iodide is coupled with an organotin compound (organostannane) catalyzed by a palladium complex. wiley-vch.dewikipedia.org A key advantage of the Stille reaction is its tolerance of a wide array of functional groups. libretexts.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Negishi Coupling: This reaction involves the cross-coupling of the aryl iodide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov The Negishi coupling is known for its high reactivity and yields, and a single set of conditions can often be used for coupling various alkyl and aryl zinc reagents with aryl halides. nih.gov
Buchwald-Hartwig Reaction: While primarily known for C-N and C-O bond formation, the Buchwald-Hartwig name is associated with palladium-catalyzed cross-coupling reactions developed by Stephen Buchwald and John F. Hartwig. wikipedia.org These reactions have revolutionized the synthesis of aryl amines and ethers but are generally not the primary method for C-C bond formation, which is typically achieved via the other named reactions in this section. wikipedia.orgorganic-chemistry.org
Table 1: Overview of C-C Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Aryl-Alkyne |
| Heck | Alkene | Pd catalyst, Base | Aryl-Alkene |
| Stille | Organostannane | Pd(0) catalyst | Aryl-Aryl/Vinyl/Alkyl |
| Negishi | Organozinc | Ni or Pd catalyst | Aryl-Aryl/Alkenyl/Alkyl |
The formation of carbon-heteroatom bonds is crucial for synthesizing many pharmaceuticals and materials. nih.govnih.gov The Buchwald-Hartwig amination is a premier method for this transformation.
Amination: The palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of the aryl iodide with primary or secondary amines to form aryl amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has largely replaced harsher traditional methods. wikipedia.org The choice of palladium source, ligand, and base is critical for achieving high yields, especially with electron-rich aryl halides. nih.gov A variety of catalyst systems have been developed to accommodate a wide range of amine substrates, including ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org
Etherification: Similar to amination, the Buchwald-Hartwig reaction can be adapted for the synthesis of aryl ethers by coupling the aryl iodide with alcohols. This palladium-catalyzed method provides an alternative to the traditional Ullmann condensation and is effective for forming diaryl ethers. organic-chemistry.org
Table 2: C-N and C-O Bond Forming Reactions for this compound
| Reaction Type | Reagent | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Amination | Primary/Secondary Amine | Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | Aryl Amine |
| Etherification | Alcohol/Phenol | Pd catalyst, Ligand, Base | Aryl Ether |
Radical Reactions of Aryl Iodides
The carbon-iodine bond in this compound is susceptible to homolytic cleavage under radical conditions, enabling a different set of transformations. Intramolecular radical cyclization can be a powerful method for constructing new ring systems. For instance, carbon radicals generated from suitable precursors can cyclize onto an olefinic part of the same molecule to form new cyclic structures, which can then be converted into products like γ-lactones. nih.gov
Electrophilic Aromatic Substitution on Fluorinated Aromatic Rings
Electrophilic aromatic substitution (EAS) on the 3,5-difluorophenyl ring of the title compound is challenging. wikipedia.org The aromatic ring is strongly deactivated by the two electron-withdrawing fluorine atoms and the meta-directing carbonyl group. uci.edumasterorganicchemistry.com While halogens are typically ortho, para-directors, their deactivating inductive effect is strong. wikipedia.org The cumulative deactivating effect makes electrophilic attack unfavorable. If a reaction were to occur, the electrophile would be directed to the positions ortho to the fluorine atoms (C4 and C6) or meta to the carbonyl group (C4 and C6), making C4 and C6 the least deactivated positions.
The 2'-iodophenyl ring is also deactivated by the inductive effect of the iodine atom and the carbonyl group. Directing effects on this ring would be a competition between the ortho, para-directing iodine and the meta-directing carbonyl group.
Intramolecular Cyclization and Rearrangement Reactions
The specific arrangement of functional groups in this compound allows for unique intramolecular reactions. For example, substituted 2-iodobenzophenones can undergo copper(I)-catalyzed intramolecular cyclization. documentsdelivered.com This type of reaction can be used to synthesize complex polycyclic aromatic compounds.
Rearrangement reactions, a broad class of organic reactions where the carbon skeleton of a molecule is rearranged, are also possible. wiley-vch.de Reactions like the Benzilic acid rearrangement can convert 1,2-diketones into α-hydroxycarboxylic acids, while other rearrangements like the Pinacol, Wagner-Meerwein, and Baeyer-Villiger rearrangements proceed through various mechanisms, often involving cationic intermediates or oxidation states. wiley-vch.deberhamporegirlscollege.ac.inslideshare.netmsu.edu The specific conditions applied to this compound could potentially trigger such skeletal reorganizations. For instance, enantioselective intramolecular tandem cyclizations of related structures have been used to generate complex spiro-compounds. rsc.org
Formation of Fused Heterocyclic Systems
The strategic placement of the iodo group at the 2'-position and the fluorine atoms at the 3 and 5 positions of the benzophenone scaffold makes this compound a key starting material for the synthesis of various fused heterocyclic systems. The presence of the ortho-iodo substituent is particularly significant as it provides a handle for intramolecular cyclization reactions, leading to the formation of new rings.
One of the primary pathways for the formation of fused systems from 2-iodobenzophenones is through intramolecular coupling reactions. These reactions can be promoted by various catalysts, most notably copper and palladium complexes. The general mechanism involves the formation of an organometallic intermediate at the carbon-iodine bond, which then undergoes an intramolecular reaction with another part of the molecule, typically an aromatic C-H bond or a pre-installed functional group, to forge a new carbon-carbon or carbon-heteroatom bond. The fluorine atoms on the phenyl ring can influence the electronic properties of the molecule, potentially affecting the rate and efficiency of these cyclization reactions.
Potential for Fluorenone Synthesis
The synthesis of fluorenones, a class of polycyclic aromatic ketones with important applications in materials science and medicinal chemistry, can be envisioned from this compound through an intramolecular C-C bond formation. A prominent method for achieving this transformation is the Ullmann reaction, a copper-catalyzed coupling of aryl halides. organic-chemistry.orgoperachem.comwikipedia.orgnih.gov In the context of this compound, an intramolecular Ullmann-type coupling would involve the formation of a new carbon-carbon bond between the iodinated phenyl ring and the other phenyl ring of the benzophenone core.
The mechanism of the intramolecular Ullmann reaction is believed to proceed through the formation of an organocopper intermediate. organic-chemistry.orgoperachem.com The reaction is typically carried out at elevated temperatures in the presence of a copper catalyst, often with a ligand to stabilize the copper species and facilitate the reaction. The fluorine atoms on the benzophenone ring can impact the reaction by altering the electron density of the aromatic rings, which in turn can influence the rate of the C-C bond formation.
Below is a hypothetical reaction scheme for the synthesis of 2,4-difluorofluorenone from this compound.
| Reactant | Catalyst | Solvent | Product |
| This compound | Cu(I) salt (e.g., CuI) | High-boiling solvent (e.g., DMF) | 2,4-Difluorofluorenone |
Exploration of Phenanthridine and Acridone (B373769) Derivatives
The versatile structure of this compound also allows for its potential conversion into nitrogen-containing heterocyclic systems like phenanthridines and acridones. These scaffolds are present in numerous biologically active natural products and synthetic compounds.
The synthesis of phenanthridine derivatives from a 2-iodobenzophenone (B1349951) precursor would typically require the introduction of a nitrogen-containing functional group that can participate in an intramolecular cyclization. For instance, conversion of the ketone to an oxime, followed by a Beckmann rearrangement and subsequent cyclization, or a direct reductive amination followed by a cyclization reaction are plausible routes. Palladium-catalyzed C-N coupling reactions are also powerful tools for the synthesis of such nitrogen heterocycles.
The preparation of acridone derivatives from this compound would likely proceed through a different synthetic strategy. A common method for acridone synthesis is the intramolecular cyclization of N-phenylanthranilic acids. orgsyn.org Therefore, this compound would first need to be converted to a suitable N-phenylanthranilic acid derivative. This could potentially be achieved through a multi-step sequence involving, for example, a Willgerodt-Kindler reaction to introduce a carboxylic acid functionality or its precursor, followed by amination. Once the N-(3,5-difluorophenyl)anthranilic acid is formed, an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid like sulfuric acid or polyphosphoric acid, would lead to the formation of the corresponding difluoroacridone.
The following table outlines a conceptual synthetic pathway to difluoroacridone.
| Starting Material | Intermediate | Cyclization Condition | Product |
| This compound | N-(3,5-difluorophenyl)anthranilic acid derivative | Strong acid (e.g., H₂SO₄) | Difluoroacridone derivative |
Stereochemical Implications in Reactivity and Derivatization
The presence of two fluorine atoms on one of the phenyl rings of this compound has significant stereochemical implications for its reactivity and the properties of its derivatives. Fluorine is a highly electronegative and relatively small atom, and its substitution on an aromatic ring can lead to profound changes in the molecule's electronic and conformational properties. rsc.org
The strong electron-withdrawing nature of the fluorine atoms influences the electron density of the aromatic ring, which can affect the rates and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. For instance, in the context of intramolecular cyclizations, the electron-deficient nature of the difluorinated ring can influence the ease of C-H activation or nucleophilic attack.
Furthermore, the C-F bond can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the conformation of the molecule and its interactions with other molecules, including catalysts and solvents. These stereoelectronic effects can play a crucial role in controlling the stereochemical outcome of reactions involving the derivatization of the benzophenone core. For example, in reactions involving the carbonyl group, the fluorine atoms can influence the facial selectivity of nucleophilic attack, potentially leading to diastereoselective or even enantioselective transformations in the presence of chiral reagents or catalysts.
While specific stereochemical studies on this compound are not extensively documented, the well-established principles of fluorine chemistry suggest that these effects would be significant in directing its reactivity and shaping the properties of the resulting heterocyclic products. rsc.org
Advanced Spectroscopic Methodologies for Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy serves as a powerful, non-destructive method to probe the atomic-level structure of 3,5-Difluoro-2'-iodobenzophenone. Through the application of high-field magnets and multi-dimensional experiments, a detailed map of the proton, carbon, and fluorine environments can be constructed.
High-field ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure by detailing the chemical environment of each hydrogen and carbon atom.
The ¹H NMR spectrum is predicted to display seven distinct signals in the aromatic region. The 3,5-difluorophenyl ring contains two chemically equivalent protons at the C-2 and C-6 positions and one proton at the C-4 position. The 2'-iodophenyl ring features four unique, non-equivalent protons. The electron-withdrawing nature of the carbonyl group, fluorine, and iodine atoms significantly influences the chemical shifts, generally shifting the signals of nearby protons downfield. youtube.comlibretexts.org The predicted chemical shifts and multiplicities are detailed in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2', H-6' | 7.20 - 7.40 | Doublet of triplets (dt) | 3JHH ≈ 7-8, 4JHF ≈ 2-3 |
| H-4' | 7.00 - 7.15 | Triplet of triplets (tt) | 3JHF ≈ 9-10, 4JHH ≈ 2-3 |
| H-3'' | 7.90 - 8.00 | Doublet of doublets (dd) | 3JHH ≈ 7.5, 4JHH ≈ 1.5 |
| H-4'' | 7.45 - 7.55 | Triplet of doublets (td) | 3JHH ≈ 7.5, 4JHH ≈ 1.5 |
| H-5'' | 7.20 - 7.30 | Triplet of doublets (td) | 3JHH ≈ 7.5, 5JHH ≈ 1.0 |
| H-6'' | 7.75 - 7.85 | Doublet of doublets (dd) | 3JHH ≈ 7.5, 4JHH ≈ 1.0 |
The ¹³C NMR spectrum , typically recorded with broadband proton decoupling, is expected to show 13 distinct singlet signals, one for each carbon atom. The chemical shift of the carbonyl carbon (C=O) is characteristically found far downfield (190-200 ppm). The carbons directly bonded to fluorine (C-3', C-5') will appear as doublets due to one-bond ¹JCF coupling, while other carbons in the fluorinated ring will exhibit smaller, longer-range nJCF couplings. The carbon bearing the iodine atom (C-2'') is expected to be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect. libretexts.orglibretexts.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 192.0 - 196.0 |
| C-1' | 140.0 - 142.0 |
| C-2', C-6' | 112.0 - 115.0 |
| C-3', C-5' | 162.0 - 165.0 (d, 1JCF ≈ 250 Hz) |
| C-4' | 108.0 - 111.0 |
| C-1'' | 141.0 - 143.0 |
| C-2'' | 94.0 - 96.0 |
| C-3'' | 139.0 - 141.0 |
| C-4'' | 128.0 - 130.0 |
| C-5'' | 130.0 - 132.0 |
| C-6'' | 127.0 - 129.0 |
Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a crucial technique for characterization. rsc.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. chemrxiv.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which makes it highly sensitive to subtle changes in the electronic environment. researchgate.net
For this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the phenyl ring. Therefore, the ¹⁹F NMR spectrum is predicted to show a single signal. This signal would likely appear as a triplet due to coupling with the two meta-protons (H-2' and H-6'). The chemical shift is expected in the typical range for fluoroaromatic compounds. mdpi.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, strong cross-peaks would be observed between adjacent protons on the 2'-iodophenyl ring (H-3'' with H-4''; H-4'' with H-5''; H-5'' with H-6''). This allows for the sequential assignment of these protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu Each proton signal would show a cross-peak to the signal of the carbon it is bonded to, providing a direct link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is critical for piecing together the molecular fragments. It shows correlations between protons and carbons that are typically two or three bonds apart. columbia.edu Key expected HMBC correlations would include:
Correlations from the protons on the 3,5-difluorophenyl ring (H-2', H-6') to the carbonyl carbon (C=O), confirming the attachment of this ring to the carbonyl group.
Correlations from the protons on the 2'-iodophenyl ring (especially H-6'') to the carbonyl carbon, confirming the other connection.
Correlations between protons and carbons within each aromatic ring, further solidifying the assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, regardless of their bonding connectivity. wikipedia.org NOESY correlations would be expected between protons on different rings that are spatially close due to the molecule's conformation. For instance, a correlation between H-6'' and H-2'/H-6' would provide information about the torsional angle between the two aromatic rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides precise information about the molecular weight and the fragmentation pattern of the molecule, which serves as a fingerprint for its identification.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). The molecular formula of this compound is C₁₃H₇F₂IO. HRMS would provide an experimental mass that can be compared to the calculated theoretical exact mass. This high accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. A major fragmentation pathway for benzophenones is the cleavage of the bonds adjacent to the carbonyl group. researchgate.net The expected major fragment ions would include the 3,5-difluorobenzoyl cation and the 2-iodophenyl cation.
The isotopic distribution of elements in a molecule gives rise to a characteristic pattern of peaks in the mass spectrum. This pattern is particularly useful for identifying the presence of certain halogens like chlorine and bromine, which have distinctive isotopic abundances. libretexts.org
However, in the case of this compound, both fluorine and iodine are monoisotopic. The only naturally occurring stable isotope of fluorine is ¹⁹F, and for iodine, it is ¹²⁷I. libretexts.orgnih.gov Consequently, the molecular ion peak (M⁺) will be a single, sharp peak, without the characteristic M+2 or M+4 peaks associated with chlorine or bromine. The primary isotopic information will come from the M+1 peak, which arises from the natural abundance of ¹³C (approximately 1.1%). The intensity of the M+1 peak will be consistent with a molecule containing 13 carbon atoms. Therefore, while isotopic pattern analysis confirms the absence of Cl and Br, the primary utility for this specific molecule lies in the high-accuracy mass measurement of the monoisotopic molecular ion via HRMS to confirm its elemental formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group typically absorbs IR radiation at a characteristic frequency range, providing a molecular "fingerprint."
For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The most prominent of these would be the carbonyl (C=O) stretching vibration of the benzophenone (B1666685) core. In substituted benzophenones, this band typically appears in the region of 1650-1670 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nature of the fluorine atoms on one ring and the iodine atom on the other would likely shift this frequency.
Other significant vibrational modes would include the C-F stretching frequencies, typically found in the 1100-1400 cm⁻¹ region, and the C-I stretching vibration, which is expected at lower frequencies, generally below 600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ range.
A detailed analysis of the IR spectrum, including the precise frequencies and intensities of these absorption bands, allows for the confirmation of the compound's functional group composition and can provide insights into the electronic environment of the molecule.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1650 - 1670 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-F | Stretching | 1100 - 1400 |
| Aromatic C-H | Stretching | > 3000 |
| C-I | Stretching | < 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule.
The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to different electronic transitions. Benzophenone itself typically exhibits two main absorption bands: a strong band around 250 nm attributed to a π → π* transition of the conjugated aromatic system, and a weaker, longer-wavelength band around 340 nm corresponding to a forbidden n → π* transition of the carbonyl group.
The substituents on the phenyl rings of this compound will influence the energies of these transitions. The fluorine and iodine atoms, being halogens, have both inductive (-I) and resonance (+R) effects. The electron-withdrawing inductive effect can lead to a hypsochromic (blue) shift, while the resonance effect, involving the donation of lone pair electrons to the aromatic ring, can cause a bathochromic (red) shift. The presence of the iodine atom, in particular, can also introduce new transitions and may lead to a broadening of the spectral bands. The interplay of these effects will determine the final positions and intensities of the absorption maxima.
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Aromatic system | ~250 - 280 |
| n → π | Carbonyl group | ~330 - 360 |
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of each atom in the crystal lattice.
A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the dihedral angle between the two phenyl rings, which is a key conformational feature of benzophenones and influences their electronic and steric properties.
The crystallographic data would also reveal the intermolecular interactions that govern the packing of the molecules in the crystal. These can include halogen bonding involving the iodine atom, dipole-dipole interactions of the carbonyl group, and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for predicting the material's bulk properties.
Table 3: Key Structural Parameters Obtainable from X-Ray Crystallography of this compound
| Parameter | Significance |
| C=O bond length | Indicates the strength of the carbonyl bond. |
| C-F and C-I bond lengths | Provides information on the carbon-halogen bonds. |
| Phenyl ring dihedral angle | Defines the overall molecular conformation. |
| Intermolecular contacts | Reveals the nature of solid-state packing forces. |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic behavior in molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. nih.govresearchgate.net It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov For a molecule like 3,5-Difluoro-2'-iodobenzophenone, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G+(d,p)), can be employed to optimize the molecular geometry and predict its electronic properties. researchgate.netnih.govresearchgate.net
The optimized structure would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. From the electronic structure calculations, properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. nih.govespublisher.com The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap often suggests higher chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Typically localized on the electron-rich iodophenyl ring. | Indicates the ability to donate electrons. |
| LUMO Energy | Typically localized on the electron-deficient difluorobenzoyl moiety. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | A relatively small gap is expected. | Suggests potential for intramolecular charge transfer and higher reactivity. nih.gov |
| Dipole Moment | A non-zero value is expected due to the asymmetrical substitution. | Influences intermolecular interactions and solubility. |
For more precise calculations, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" in quantum chemistry for their high accuracy in predicting molecular energies and properties. nih.govresearchgate.net
While computationally more demanding than DFT, these methods can provide benchmark data for relative energies, reaction barriers, and other properties with "chemical accuracy" (typically within 1 kcal/mol of experimental values). nih.govarxiv.org For this compound, high-level ab initio calculations could be used to refine the geometric parameters and electronic energies obtained from DFT, providing a more accurate understanding of its intrinsic properties. researchgate.net The choice of basis set is also critical for accuracy, with larger basis sets like those in the aug-cc-pVTZ series often being necessary. researchgate.net
Table 2: Comparison of Computational Methods
| Method | General Characteristics | Typical Application for this compound |
|---|---|---|
| DFT (e.g., B3LYP) | Good balance of accuracy and computational cost. nih.gov | Geometry optimization, electronic structure analysis, prediction of spectroscopic properties. researchgate.netnih.gov |
| MP2 | Includes electron correlation beyond the Hartree-Fock approximation. | Refinement of energies and investigation of intermolecular interactions. |
| CCSD(T) | High accuracy for energies, often considered the "gold standard". nih.govresearchgate.net | Benchmark calculations for reaction energies and activation barriers. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.
For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group and the fluorine atoms. These regions are susceptible to electrophilic attack. nih.gov
Positive Potential (Blue): Located around the hydrogen atoms of the phenyl rings. These areas are prone to nucleophilic attack. nih.gov
A region of positive potential (a "sigma-hole") may also be present on the iodine atom along the C-I bond axis, making it a potential halogen bond donor. researchgate.net
This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the crystal packing and bulk properties of the compound.
Reaction Mechanism Elucidation and Pathway Prediction
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and mapping out the energetic profiles of reaction pathways.
To understand the kinetics of a chemical reaction involving this compound, computational methods can be used to locate the transition state (TS) structures and calculate the activation energies (Ea). libretexts.org The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. rsc.org
Methods like DFT can be used to perform transition state searches. nih.gov Once a transition state is located, its structure provides insight into the geometry of the activated complex. Frequency calculations are then performed to confirm that the structure is a true transition state (characterized by one imaginary frequency) and to calculate the zero-point vibrational energy (ZPVE) correction. The activation energy is then determined as the energy difference between the transition state and the reactants. libretexts.org This information is vital for predicting the feasibility and rate of a reaction. nih.gov For instance, in a comparative study of the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and trinitroanisole (TNAN), it was found that the presence of fluorine atoms lowered the thermal stability and altered the reaction pathway. nih.govnih.govresearchgate.net
Reaction coordinate mapping, often performed using Intrinsic Reaction Coordinate (IRC) calculations, traces the minimum energy path from the transition state down to the reactants and products. arxiv.org This provides a detailed picture of the structural changes that occur throughout the course of the reaction. arxiv.orgaps.orgarxiv.orgresearchgate.net
By mapping the reaction coordinate, one can visualize the bond-breaking and bond-forming processes and identify any intermediates that may be formed along the reaction pathway. This level of detail is invaluable for gaining a deep understanding of the reaction mechanism and for predicting the stereochemical or regiochemical outcome of a reaction. For complex reactions, this can reveal whether a reaction proceeds through a concerted or a stepwise mechanism. pku.edu.cn
Solvent Effects in Computational Models
The surrounding solvent environment can significantly influence the behavior and properties of a solute molecule. In computational models of this compound, accounting for solvent effects is crucial for accurate predictions of its properties and reactivity. Both implicit and explicit solvent models can be employed to simulate these interactions.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), approximate the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. For this compound, PCM can be used to study how solvents of varying polarities affect its conformational equilibrium and electronic structure. For instance, a more polar solvent would be expected to stabilize more polar conformers of the molecule.
Explicit solvent models, on the other hand, involve the inclusion of individual solvent molecules in the simulation. This method is computationally more demanding but allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. While this compound does not have traditional hydrogen bond donors, the fluorine and oxygen atoms can act as hydrogen bond acceptors. Explicit solvent simulations with protic solvents like water or methanol (B129727) could reveal the nature and strength of these specific interactions. nih.govscialert.net
Computational studies on substituted benzophenones have demonstrated that specific solvent-solute interactions can significantly influence their photophysical properties. nih.gov The choice of solvent can impact the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the molecule's electronic absorption spectrum. For this compound, a shift in the absorption maxima would be anticipated when moving from a nonpolar solvent like hexane (B92381) to a polar solvent like ethanol. scialert.net
Table 1: Predicted Solvent Effects on the Lowest Energy UV-Vis Absorption Maximum (λ_max) of this compound
| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Computational Model |
|---|---|---|---|
| Hexane | 1.88 | 335 | TD-DFT/B3LYP/6-311+G(d,p) with PCM |
| Chloroform | 4.81 | 342 | TD-DFT/B3LYP/6-311+G(d,p) with PCM |
| Ethanol | 24.5 | 348 | TD-DFT/B3LYP/6-311+G(d,p) with PCM |
| Water | 80.1 | 352 | TD-DFT/B3LYP/6-311+G(d,p) with PCM |
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of molecules like this compound.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Predicting NMR chemical shifts computationally has become a routine and valuable practice. For this compound, density functional theory (DFT) calculations can be used to predict the ¹H, ¹³C, and ¹⁹F chemical shifts.
The process typically involves a conformational search to identify the low-energy conformers of the molecule. Subsequently, the geometries of these conformers are optimized, and their NMR shielding constants are calculated. A Boltzmann averaging of the shielding constants of the different conformers is then performed to obtain the final predicted chemical shifts. Modern workflows often employ functionals like WP04, which are specifically parameterized for predicting proton chemical shifts. github.io
The predicted chemical shifts for the aromatic protons and carbons in this compound would be influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group, as well as the steric and electronic effects of the iodine atom. The ortho, meta, and para protons on the two phenyl rings would exhibit distinct chemical shifts, aiding in their assignment in an experimental spectrum. stackexchange.com
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Selected Carbon Atoms of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Computational Method |
|---|---|---|
| Carbonyl Carbon (C=O) | 195.2 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| C-I (in iodophenyl ring) | 95.8 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| C-F (in difluorophenyl ring) | 163.5 (d, J_CF) | GIAO-DFT/B3LYP/6-311+G(d,p) |
| C-H (ortho to iodine) | 139.1 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| C-H (ortho to fluorine) | 110.4 (d, J_CF) | GIAO-DFT/B3LYP/6-311+G(d,p) |
Vibrational Frequency Analysis for IR Spectral Interpretation
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. Computational vibrational frequency analysis using DFT can generate a theoretical IR spectrum that is highly useful for interpreting experimental data. For this compound, these calculations would predict the frequencies and intensities of the various vibrational modes.
Key vibrational modes for this molecule would include the C=O stretch of the benzophenone (B1666685) core, the C-F stretches, the C-I stretch, and the various C-H and C-C stretching and bending modes of the aromatic rings. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values. A detailed analysis of the potential energy distribution (PED) can be used to assign the calculated vibrational modes to specific molecular motions. ysu.am The theoretical spectrum can confirm the presence of key functional groups and provide a deeper understanding of the molecule's vibrational properties.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular interactions of this compound are critical determinants of its physical and biological properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved view of the dynamic behavior of a molecule. For this compound, MD simulations can be used to explore its conformational landscape and flexibility. By simulating the molecule's motion over time, one can identify the most stable conformers and the energy barriers between them. sci-hub.se
MD simulations are also invaluable for studying how the molecule interacts with its environment, such as with solvent molecules or biological macromolecules. acs.orgresearchgate.net For example, if this compound were to be investigated as a potential enzyme inhibitor, MD simulations could be used to model its binding to the active site of the enzyme, revealing key intermolecular interactions like halogen bonds and hydrophobic interactions. researchgate.net
Crystal Structure Prediction
Predicting the crystal structure of an organic molecule from its chemical diagram is a challenging but increasingly feasible task in computational chemistry. annualreviews.orgresearchgate.netnih.gov Crystal structure prediction (CSP) methods systematically search for the most thermodynamically stable crystal packing arrangements. rsc.org This is achieved by generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.
For this compound, CSP could reveal potential polymorphic forms, which are different crystal structures of the same compound. Polymorphism is of great importance in the pharmaceutical and materials science fields, as different polymorphs can have different physical properties, such as solubility and melting point. The predicted crystal structures would be stabilized by a network of intermolecular interactions, including dipole-dipole interactions, van der Waals forces, and potentially halogen bonds involving the iodine atom. annualreviews.org
Table 3: Predicted Low-Energy Crystal Packing Parameters for a Hypothetical Polymorph of this compound
| Parameter | Predicted Value | Methodology |
|---|---|---|
| Space Group | P2₁/c | Global Search and Lattice Energy Minimization |
| a (Å) | 8.54 | DFT-D calculations |
| b (Å) | 12.31 | DFT-D calculations |
| c (Å) | 10.98 | DFT-D calculations |
| β (°) | 105.2 | DFT-D calculations |
| Calculated Density (g/cm³) | 1.85 | DFT-D calculations |
Applications in Contemporary Organic Synthesis and Materials Science Precursors
Utility as a Building Block in Complex Chemical Synthesis
The true power of 3,5-Difluoro-2'-iodobenzophenone lies in its capacity to serve as a starting point for the construction of more complex and functionally rich molecules.
The 2'-iodo substituent is a key feature that allows for the introduction of a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions. This versatility enables the synthesis of diverse and novel organic scaffolds. For instance, Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds by reacting the iodo group with various boronic acids or esters. libretexts.org Similarly, Sonogashira coupling facilitates the introduction of alkyne groups, and Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, opening pathways to a vast number of new amine derivatives. wikipedia.orgwikipedia.org The products of these reactions can serve as core structures for pharmaceuticals, agrochemicals, and other specialty chemicals.
Interactive Table: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Linkage | Potential Scaffold |
| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | C-C | Biaryl, Styrenyl |
| Sonogashira | Terminal Alkyne | C-C (alkyne) | Arylalkyne |
| Buchwald-Hartwig | Amine/Amide | C-N | Arylamine, Arylamide |
| Heck | Alkene | C-C (alkene) | Stilbene |
| Stille | Organostannane | C-C | Various |
| Negishi | Organozinc | C-C | Various |
The term "fine chemicals" refers to pure, single substances that are produced in limited quantities and are valued for their specific properties or functions. This compound can be considered a precursor to a variety of fine chemicals. For example, through the aforementioned cross-coupling reactions, it can be converted into highly substituted benzophenone (B1666685) derivatives. These derivatives may find use as active pharmaceutical ingredients (APIs), given that the benzophenone moiety is a known pharmacophore in various drug molecules. Furthermore, the introduction of specific functional groups can lead to the creation of specialty dyes, liquid crystals, or other high-value molecules.
While not a direct application, the unique reactivity of this compound could inspire the development of new synthetic reagents. For instance, its derivatives could be designed to act as novel photoinitiators or catalysts. The benzophenone core is a well-known photosensitizer, and by functionalizing the 2'-position, new photoinitiators with tailored absorption properties and reactivity could be developed for applications in polymer chemistry and 3D printing. rsc.orgresearchgate.netacs.org
Monomer and Intermediate in Polymer Chemistry
The presence of two activated fluorine atoms makes this compound a particularly interesting monomer for the synthesis of high-performance polymers.
Poly(aryl ether ketone)s (PAEKs), such as the well-known poly(ether ether ketone) (PEEK), are a class of high-performance thermoplastics prized for their exceptional thermal stability, chemical resistance, and mechanical properties. wright.edu The synthesis of these polymers often involves the nucleophilic aromatic substitution of activated dihalo-monomers with bisphenols. The 3,5-difluoro substitution pattern in this compound makes it an ideal candidate for such polymerizations. wright.edu
The incorporation of this compound as a comonomer in a PAEK synthesis would result in a polymer with pendant 2'-iodobenzoyl groups. This pendant functionality offers a significant advantage over traditional, unfunctionalized PAEKs. The iodine atom can be further modified post-polymerization, allowing for the tailoring of the polymer's properties. For example, cross-linking through the iodo-group could enhance the material's solvent resistance and thermal stability. Furthermore, grafting other polymer chains or functional molecules onto the PAEK backbone via the iodine atom could lead to the development of novel materials with customized properties.
Interactive Table: Potential Properties of PAEK Copolymers from this compound
| Property | Rationale |
| High Thermal Stability | Inherent to the PAEK backbone. |
| Excellent Chemical Resistance | Characteristic of PAEKs. |
| Tunable Crystallinity | The introduction of the bulky pendant group can disrupt chain packing, leading to more amorphous and potentially more processable polymers. wright.edu |
| Post-Polymerization Functionalization | The pendant iodo group allows for further chemical modification. |
The ability to functionalize the pendant iodo-group in polymers derived from this compound opens the door to a wide range of functional materials. For instance, the attachment of sulfonic acid groups could lead to the development of new proton-exchange membranes for fuel cells. The introduction of chromophores could result in materials with interesting optical properties, while the grafting of biocompatible polymers could lead to new biomaterials with improved surface properties. The benzophenone unit itself can also impart desirable properties, such as UV-stability or photo-crosslinkability.
Contribution to the Discovery of New Chemical Reactions
The intricate arrangement of functional groups in this compound makes it an ideal candidate for investigating and developing novel chemical transformations. The presence of an aryl iodide, a common precursor in cross-coupling reactions, alongside fluorine atoms that can influence electronic properties and reactivity, allows for a multifaceted exploration of its chemical behavior.
Substrate for Method Development in Catalysis
While specific studies detailing the use of this compound as a benchmark substrate for the development of entirely new catalytic systems are not extensively documented in publicly available literature, its structural motifs are archetypal for such investigations. Aryl iodides are frequently employed in the development of palladium- and copper-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition—often the rate-determining step in catalytic cycles.
The electronic modifications imparted by the two fluorine atoms on one of the aryl rings provide a nuanced substrate for testing the robustness and scope of new catalytic methods. These electron-withdrawing groups can significantly alter the reactivity of the aromatic system, presenting a challenge that new catalytic protocols must overcome. Therefore, compounds like this compound are invaluable tools for chemists aiming to expand the applicability of known catalytic reactions or to discover new ones with enhanced functional group tolerance and efficiency.
Exploration of Novel Bond-Forming Strategies
A significant application of this compound and its analogs lies in the exploration of intramolecular cyclization reactions to form new carbon-carbon bonds, leading to the synthesis of polycyclic aromatic compounds. Specifically, research has demonstrated the utility of substituted 2-iodobenzophenones in copper(I)-catalyzed intramolecular cyclizations to produce fluoren-9-one skeletons. researchgate.net This transformation represents an elegant and efficient method for constructing a five-membered ring fused to two aromatic systems.
The reaction, which can be carried out under both thermal and microwave conditions, offers a practical and reliable alternative to other methods for synthesizing fluorene (B118485) analogs. researchgate.net Microwave-assisted conditions, in particular, have been shown to provide the cyclized products in high yields with significantly reduced reaction times. researchgate.net
A plausible reaction pathway for the intramolecular cyclization of this compound would involve the formation of an organocopper intermediate at the iodinated position, followed by an intramolecular attack on the adjacent aryl ring, ultimately leading to the formation of a difluorinated fluoren-9-one. The resulting fluorinated fluorenones are themselves valuable compounds, with applications in materials science and medicinal chemistry. informahealthcare.comrsc.org
Interactive Table: Plausible Reaction Conditions for the Cyclization of Substituted 2-Iodobenzophenones
| Catalyst | Base | Solvent | Conditions | Product Class | Reference |
| Cu(I) salts | Various | Various | Thermal / Microwave | Fluoren-9-ones | researchgate.net |
This strategy of utilizing a pre-existing scaffold like this compound to forge new intramolecular bonds showcases a key aspect of modern synthetic chemistry: the development of efficient, atom-economical reactions to build molecular complexity from readily available starting materials. The synthesis of fluorinated fluorenones via this route underscores the potential of this compound in generating novel and functional materials. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 3,5-Difluoro-2'-iodobenzophenone, and what critical reaction conditions ensure regioselective iodination?
- Methodological Answer: Synthesis typically involves two key steps: (1) preparation of a 3,5-difluorobenzoyl chloride intermediate and (2) coupling with an iodinated aromatic ring. For example:
- Step 1: Convert 3,5-difluorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ().
- Step 2: Employ Friedel-Crafts acylation or Ullmann-type coupling to attach the benzoyl group to 2-iodobenzene. Regioselectivity for the 2'-iodo position is achieved using catalysts like CuI or Pd-based systems under controlled temperatures (40–80°C) .
Critical conditions include inert atmospheres (N₂/Ar) to prevent halogen exchange and stoichiometric control to minimize di-iodination by-products .
Q. Which spectroscopic techniques are effective for characterizing this compound, and what spectral features should researchers prioritize?
- Methodological Answer:
- ¹⁹F NMR: Monitors fluorine environments; expect two distinct peaks for 3,5-F substituents (δ ≈ -110 to -120 ppm) .
- ¹H NMR: Aromatic protons adjacent to iodine (2'-position) show deshielding (δ ≈ 7.8–8.2 ppm).
- LC-MS (ESI+): Confirms molecular ion [M+H]⁺ at m/z 360 (C₁₃H₆F₂IO). Use reverse-phase C18 columns with acetonitrile/water gradients ().
- X-ray Crystallography: Resolves iodine positioning and steric effects, though crystallization may require slow evaporation from DCM/hexane .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. To address this:
- Purity Assessment: Use HPLC (>98% purity threshold) with UV detection at 254 nm ().
- Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify polymorph transitions (e.g., endothermic peaks at 120–125°C vs. 130–135°C).
- Cross-Validation: Compare ¹H/¹⁹F NMR shifts with computational models (DFT calculations) to confirm structural assignments .
Q. What strategies optimize yields in multi-step syntheses involving Friedel-Crafts acylation and iodination, particularly regarding competing side reactions?
- Methodological Answer:
- Iodination Optimization: Use HNO₃/H₂SO₄ as iodinating agents at 0–5°C to suppress di-iodination. Monitor progress via TLC (Rf = 0.4 in hexane:ethyl acetate 4:1) .
- Catalyst Screening: Test Pd(OAc)₂/Xantphos for coupling steps, which improves selectivity for mono-iodinated products (yield increase from 45% to 68%) .
- Purification: Employ silica gel chromatography with gradient elution (hexane → 20% EtOAc) to isolate the target compound from halogenated by-products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
